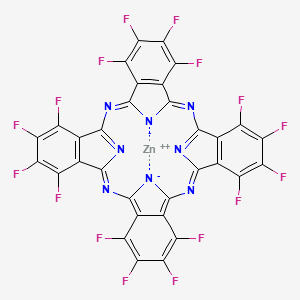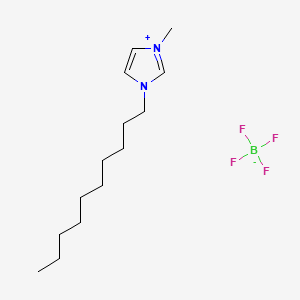
Tétrafluoroborate de 1-décyl-3-méthylimidazolium
Vue d'ensemble
Description
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C14H27BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Applications De Recherche Scientifique
1-Decyl-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid It is used as a clathrate hydrate crystal inhibitor in drilling fluid , a microextraction solvent in the determination of synthetic dyes in foods and cosmetics , and a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
Mode of Action
As a clathrate hydrate crystal inhibitor, 1-Decyl-3-methylimidazolium tetrafluoroborate prevents the formation of clathrate hydrates, which are ice-like crystals that can block pipelines in oil and gas drilling operations . As a microextraction solvent, it is used to extract synthetic dyes from foods and cosmetics for analysis . In host-guest inclusion complexation studies, it acts as a substrate that interacts with β-cyclodextrin .
Biochemical Pathways
Its use in microextraction can aid in the analysis of biochemical compounds, such as synthetic dyes, in various matrices .
Result of Action
The primary result of the action of 1-Decyl-3-methylimidazolium tetrafluoroborate is the inhibition of clathrate hydrate crystal formation, aiding in the extraction and analysis of synthetic dyes, and facilitating host-guest inclusion complexation studies .
Action Environment
The action of 1-Decyl-3-methylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, its efficacy as a clathrate hydrate crystal inhibitor can be affected by temperature and pressure conditions . Its stability and efficacy as a microextraction solvent can be influenced by the presence of other solvents or contaminants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process:
Alkylation of 1-methylimidazole: This involves reacting 1-methylimidazole with 1-bromodecane to form 1-decyl-3-methylimidazolium bromide.
Anion Exchange: The bromide ion in 1-decyl-3-methylimidazolium bromide is then exchanged with a tetrafluoroborate ion using sodium tetrafluoroborate.
Industrial Production Methods: The industrial production of 1-decyl-3-methylimidazolium tetrafluoroborate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Complexation Reactions: It can form complexes with various metal ions and organic molecules.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.
Solvents: Reactions are often carried out in polar solvents such as water, methanol, or acetonitrile.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted imidazolium compounds can be formed.
Complexes: Complexation reactions result in the formation of stable complexes with metal ions or organic molecules.
Comparaison Avec Des Composés Similaires
1-Decyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids:
1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.
1-Hexyl-3-methylimidazolium tetrafluoroborate: Also similar but with intermediate alkyl chain length, offering a balance between the properties of the decyl and butyl derivatives.
1-Methyl-3-octylimidazolium tetrafluoroborate: Another similar compound with an octyl chain, providing different hydrophobicity and interaction characteristics.
1-Decyl-3-methylimidazolium tetrafluoroborate stands out due to its longer alkyl chain, which imparts unique solubility and interaction properties, making it particularly useful in specific applications such as drilling fluids and complexation studies .
Propriétés
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUMDWFYJYXDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047915 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-56-4 | |
| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


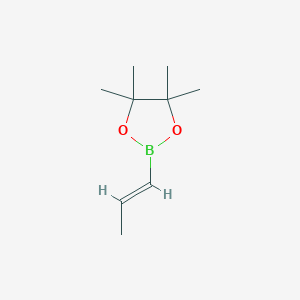


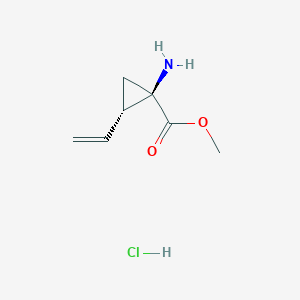

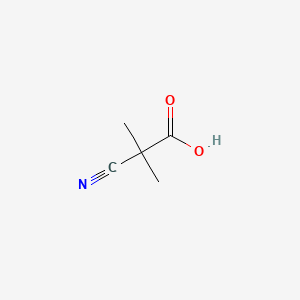
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)


